molecular formula C16H21N3O2 B2955153 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea CAS No. 941964-14-3

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2955153
CAS No.: 941964-14-3
M. Wt: 287.363
InChI Key: RMTZQHKXFVXVNS-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This synthetic small molecule incorporates a urea moiety, a functional group recognized for its ability to form multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity. The structure combines a furan heterocycle, a dimethylamine group, and a m-tolyl substituent, features commonly associated with diverse biological activities. This compound is intended for research purposes only. It holds potential value in several investigative areas: Primary Research Applications: Receptor Signaling Studies: The molecular architecture of this compound shares characteristics with known biased ligands, such as PZM21 analogues, which are explored for their selective activation of G protein-coupled receptor (GPCR) pathways, including the mu-opioid receptor (μOR), with minimal recruitment of β-arrestin. Research into such G protein-biased agonists aims to develop analgesics with potent efficacy but reduced adverse effects, such as respiratory depression and physical dependence, commonly associated with traditional opioids . Anticancer Research: Urea-containing derivatives, like those based on carnosic acid, have demonstrated enhanced antiproliferative activity against various cancer cell lines. The urea group can improve interactions with key cellular targets, such as cyclin-dependent kinases (CDKs), potentially inducing cell cycle arrest. This compound may serve as a scaffold for developing novel anticancer agents . Anti-biofilm Research: Structurally related urea-based small molecules, such as 1,3-di-m-tolyl-urea (DMTU), have shown efficacy in inhibiting and disrupting multispecies bacterial biofilms without bactericidal effects. This suggests potential application in researching novel anti-virulence strategies against biofilm-associated infections . Mechanism of Action: The precise mechanism of action is dependent on the specific research context. Its activity may be derived from its potential to act as a multi-targeting agent. The dimethylamine (DMA) pharmacophore is a feature in numerous FDA-approved drugs, contributing to properties like high solubility and bioavailability, and is known to interact with various central nervous system (CNS) targets . The urea linker enables strong dipole interactions and hydrogen bonding with enzyme active sites or protein receptors, while the furan and tolyl groups contribute to hydrophobic interactions and aromatic stacking, respectively. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Important Notice: This product is labeled with the required "For Research Use Only" designation. It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations regarding the handling, storage, and use of this chemical.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-4-7-13(10-12)18-16(20)17-11-14(19(2)3)15-8-5-9-21-15/h4-10,14H,11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTZQHKXFVXVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of a substituted urea with a dimethylaminoethyl derivative. A common synthetic route might include:

    Starting Materials: m-Tolyl isocyanate, 2-(dimethylamino)-2-(furan-2-yl)ethanol.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and dimethylamino group could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Rings

a) Furan vs. Thiophene
  • 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1): Replaces furan with thiophene, a sulfur-containing heterocycle. Key differences:
  • Thiophene’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • The trifluoromethylphenyl group (electron-withdrawing) increases metabolic stability compared to the m-tolyl group (electron-donating) .
    • Molecular weight : 357.4 vs. ~350–360 for the target compound (estimated).
b) Furan vs. Pyrimidine
  • 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea (CAS 1203280-82-3): Features a pyrimidine ring instead of furan. Key differences:
  • The methyl group on pyrimidine adds steric bulk, which may affect binding pocket interactions .

Functional Group Modifications

a) Urea vs. Thiourea
  • 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (PMID 21203133):
    • Replaces the urea oxygen with sulfur (thiourea ).
    • Key differences :
  • Thiourea derivatives exhibit altered hydrogen-bonding capacity and redox properties.
  • The ortho-tolyl substituent (vs. meta) may sterically hinder rotational freedom .
b) Dimethylaminoethyl Linker Modifications
  • M64 HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): Substitutes furan with pyridine and includes a morpholino-trifluoromethylphenyl group. Key differences:
  • Pyridine’s basic nitrogen enhances water solubility (as evidenced by M64HCl’s synthesis ).
  • The morpholino group introduces a polar, non-aromatic ring, altering pharmacokinetics .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., trifluoromethyl in ): Increase stability but may reduce nucleophilic interactions.
  • Electron-donating groups (e.g., m-tolyl in the target compound): Enhance π-donor capacity for aromatic stacking.

Biological Activity

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea, with the CAS number 941964-14-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H21N3O2C_{16}H_{21}N_{3}O_{2} and a molecular weight of 287.36 g/mol. Its structure features a furan ring and a dimethylamino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H21N3O2C_{16}H_{21}N_{3}O_{2}
Molecular Weight287.36 g/mol
CAS Number941964-14-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may bind to neurotransmitter receptors, potentially modulating their activity.
  • Enzymes : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways.
  • Ion Channels : It can modulate ion channel activity, affecting cellular signaling and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have suggested that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in various animal models, indicating potential therapeutic uses in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Study :
    • Objective : To evaluate the cytotoxic effect on cancer cell lines.
    • Methodology : The compound was tested against various cancer cell lines using MTT assays.
    • Findings : Significant cytotoxicity was observed in breast and colon cancer cell lines, with IC50 values indicating potent activity.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in a rodent model.
    • Methodology : The compound was administered to rodents with induced inflammation.
    • Findings : A marked reduction in inflammatory markers (e.g., TNF-alpha, IL-6) was recorded, suggesting effective anti-inflammatory action.
  • Neuroprotective Study :
    • Objective : To determine neuroprotective properties against oxidative stress.
    • Methodology : Neuronal cells were exposed to oxidative stressors in vitro.
    • Findings : The compound significantly reduced cell death and increased antioxidant enzyme levels.

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